

(E)-Ligustilide as a Molecular Probe: Application Notes and Protocols

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Compound of Interest					
Compound Name:	(E)-Ligustilide				
Cat. No.:	B1675386	Get Quote			

(E)-Ligustilide (LIG), a primary bioactive component isolated from medicinal herbs such as Angelica sinensis and Ligusticum chuanxiong, has emerged as a versatile molecular probe for investigating a range of cellular signaling pathways implicated in inflammation, oxidative stress, and apoptosis. Its ability to covalently bind to specific protein targets and modulate key signaling cascades makes it a valuable tool for researchers in cell biology, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for utilizing **(E)-Ligustilide** to probe various signaling pathways.

Overview of (E)-Ligustilide's Mechanism of Action

(E)-Ligustilide exerts its biological effects by targeting multiple proteins and signaling pathways. Its major mechanisms of action include:

- Activation of the Nrf2/HO-1 Pathway: (E)-Ligustilide is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][2][3] This leads to the upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).[2][3]
- Modulation of Inflammatory Pathways: It inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, reducing the expression of inflammatory mediators.
- Interaction with the PI3K/Akt Pathway: **(E)-Ligustilide** has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-



apoptotic effects.

• Direct Protein Binding: Studies have identified direct binding targets of **(E)-Ligustilide**, including GTP cyclohydrolase 1 (Gch1), Transient Receptor Potential Ankyrin 1 (TRPA1), and Early Growth Response 1 (EGR1).

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of **(E)-Ligustilide** used in various experimental models.

Table 1: In Vitro Studies

Cell Line	Application	Effective Concentration	Observed Effect	Reference
HUVECs	Protection against IR	1 μΜ	Increased cell viability, BH4 ratio, and NO production.	
HUVECs	Attenuation of vascular inflammation	Not specified	Suppressed monocyte adhesion and CAM expression.	
EA.hy926	Protection against oxidative stress	100 μΜ	Upregulated NRF2 and ARE- driven genes.	_
RAW264.7	Anti- inflammatory activity	Not specified	Inhibition of iNOS and COX-2 induction.	
Primary Hippocampal Neurons	Neuroprotection (OGD/R model)	1, 2, 4 μΜ	Reduced apoptosis, calcium influx, and ROS generation.	



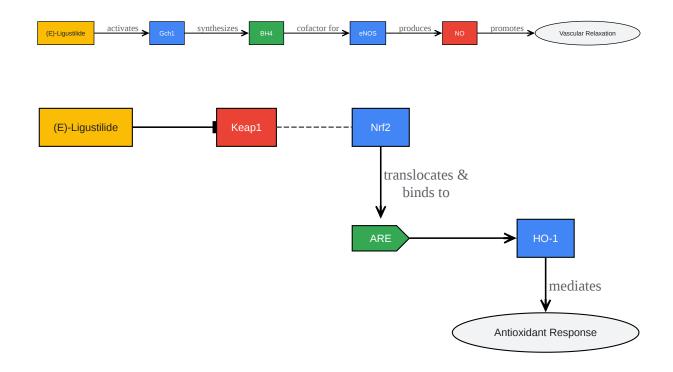
Table 2: In Vivo Studies

Animal Model	Application	Dosage	Route of Administrat ion	Observed Effect	Reference
Rats (IR- induced enteritis)	Prevention of radiation enteritis	20 or 60 mg/kg/day	Intraperitonea I	Improved intestinal perfusion and villus length.	
Mice (APP/PS1 transgenic)	Alzheimer's disease model	40 mg/kg/day for 15 days	Not specified	Attenuated neuronal loss and Aβ-associated pathology.	
Ldlr-/- Mice (HFD-fed)	Anti- atheroscleros is	20 mg/kg	Not specified	Restrained atheroscleros is progression.	
Rats (Soft tissue injury)	Analgesic effect	Not specified	Not specified	Ameliorated pain and attenuated oxidative stress.	
Rats (CUMS- induced depression)	Antidepressa nt-like effects	10, 20, or 40 mg/kg	Intraperitonea I	Reversed depressive- like behaviors.	

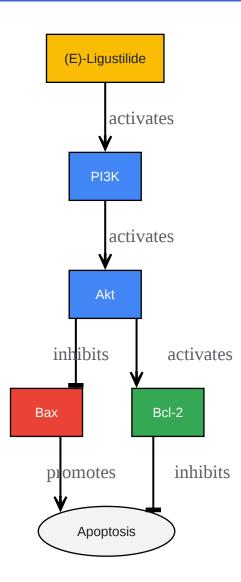
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **(E)-Ligustilide**.

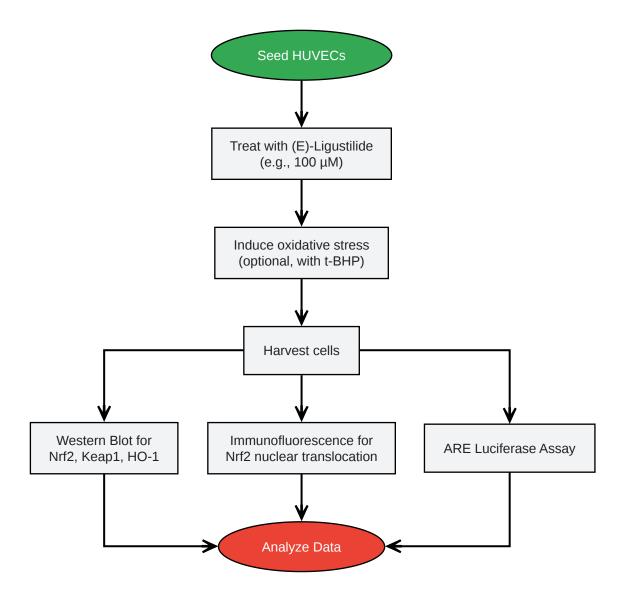




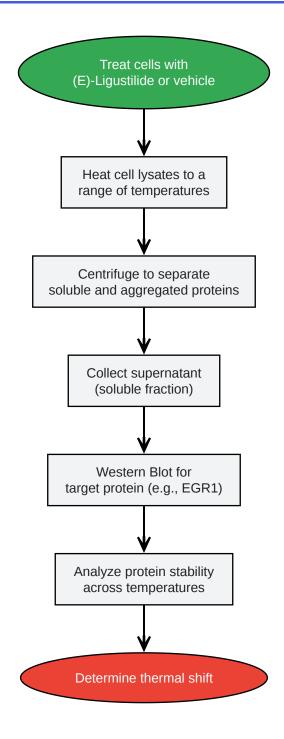












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References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes PubMed [pubmed.ncbi.nlm.nih.gov]
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